molecular formula C8H5ClF5NS B1425780 3-Chloro-5-(pentafluorosulfur)phenylacetonitrile CAS No. 1240257-75-3

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile

Cat. No. B1425780
M. Wt: 277.64 g/mol
InChI Key: WTFFVDFJXLCKCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloro-5-(pentafluorosulfur)phenylacetonitrile is C8H5ClF5NS . Its molecular weight is 277.64 .

Scientific Research Applications

New Synthetic Methods and Derivatives

Research has focused on the synthesis of novel compounds utilizing pentafluorosulfanyl and related groups for creating derivatives with potential utility in materials science and pharmaceuticals. For example, derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene have been prepared, highlighting the role of fluorine-containing substituents in activating halogen substituents towards nucleophilic attack, enabling the synthesis of N- and S-containing groups on the benzene ring (Sipyagin et al., 2004).

Reaction Mechanisms

Studies have also explored the reaction mechanisms involving phenylacetonitriles. For instance, the kinetics of reactions between phenylacetonitrile and chloro-nitro-trifluoromethylbenzenes under phase-transfer catalysis have been investigated, providing insights into the variables affecting the reaction rates and proposing mechanisms to rationalize the kinetic results (Durantini et al., 1993).

Potential Pharmaceutical Applications

The incorporation of pentafluorosulfanyl groups into pharmaceutical compounds has been explored, with research on the synthesis and evaluation of benzodiazepines containing this group. Such modifications aim to explore the bioisosteric effects of substituting common functional groups with pentafluorosulfanyl, assessing the impact on pharmacological activity (Jose et al., 2021).

Chemoselective Modifications

The development of chemoselective modifications, such as hydro- and chloropentafluorosulfanylation of diazo compounds, demonstrates the versatility of pentafluorosulfanyl chloride as a reagent. This offers a direct and efficient route to α-pentafluorosulfanyl carbonyl compounds, underscoring the potential applications of these reactions in organic synthesis (Shou et al., 2021).

properties

IUPAC Name

2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFVDFJXLCKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190422
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile

CAS RN

1240257-75-3
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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